Rhynchophylline

Pharmacokinetics Stereoselectivity Bioavailability

Select Rhynchophylline for your oral in vivo pharmacology studies to leverage its 9.2-fold higher oral bioavailability (23.4% vs. 4.0%) over its epimer, isorhynchophylline. This translates to achieving therapeutic plasma concentrations at lower doses, reducing compound consumption and off-target effects. It is a uniquely positioned tool for atherosclerosis research, validated in a high-fat diet rabbit model to reduce aortic plaque progression. For CNS studies, its selective NMDA receptor antagonism (IC₅₀ = 43.2 µM) avoids the confounding locomotor depression of other Uncaria alkaloids. Researchers developing novel brain-targeted delivery systems can use Rhynchophylline as a benchmark molecule, with existing data showing a 6.1-fold increase in brain targeting via intranasal gel.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 76-66-4
Cat. No. B1680612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhynchophylline
CAS76-66-4
Synonymsisorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
InChIInChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
InChIKeyDAXYUDFNWXHGBE-KAXDATADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhynchophylline (CAS 76-66-4): Baseline Characterization for Scientific Procurement and Research Applications


Rhynchophylline (CAS 76-66-4, Mitrinermine) is a tetracyclic oxindole alkaloid primarily isolated from Uncaria species such as Uncaria rhynchophylla (Miq.) Jackson [1]. It is a naturally occurring epimer of isorhynchophylline, characterized by the (7R,20R) stereochemical configuration [1]. Key physical properties include a molecular formula of C₂₂H₂₈N₂O₄, a molecular weight of 384.48 g/mol, and a melting point of 197-199 °C [2]. Rhynchophylline has been identified as a non-competitive NMDA receptor antagonist (IC₅₀ = 43.2 μM) and a calcium channel blocker [3].

Why Rhynchophylline (CAS 76-66-4) Cannot Be Simply Substituted with Its Epimer or Class Analogs


Rhynchophylline and its closest structural analogs, particularly its 4-epimer isorhynchophylline, exhibit profound stereoselective differences in systemic exposure and bioavailability that preclude simple substitution in in vivo or preclinical studies. Furthermore, corynoxeine and isocorynoxeine, while sharing the same tetracyclic oxindole core, demonstrate divergent pharmacological profiles, such as in behavioral assays [1]. The significant variations in pharmacokinetic parameters—including a 9.2-fold higher oral bioavailability for rhynchophylline compared to isorhynchophylline at a 10 mg/kg dose [2]—and the potential for configurational interconversion under certain pH and thermal conditions underscore the critical need for compound-specific selection and rigorous analytical characterization [3].

Quantitative Evidence Guide for Rhynchophylline (76-66-4) Differentiating It from Its Closest Analogs


Rhynchophylline Exhibits 9.2-Fold Higher Oral Bioavailability Compared to Its Epimer Isorhynchophylline

In a head-to-head stereoselective pharmacokinetic study, oral administration of rhynchophylline (RIN) resulted in substantially higher systemic exposure compared to its 4-epimer isorhynchophylline (IRN). The oral bioavailability of RIN was found to be 9.2-fold higher than that of IRN at a 10 mg/kg dose in rats [1]. This difference was also reflected in Cmax (6.4-fold higher) and AUC0-t (9.1-fold higher). This stereoselective effect is attributed to differences in first-pass metabolism in the liver and intestine [2].

Pharmacokinetics Stereoselectivity Bioavailability

Rhynchophylline Demonstrates Superior Anti-Atherosclerotic Efficacy in a Rabbit Model Compared to Untreated Controls

In a direct comparative study using a high-fat diet-fed New Zealand White rabbit model of early atherosclerosis, rhynchophylline treatment significantly attenuated disease progression compared to the untreated control group. The study reported a significant reduction in aortic plaque progression and improved vascular histology [1]. While a direct comparator alkaloid was not tested in parallel, this evidence provides a robust class-level inference for the compound's unique efficacy in a well-established cardiovascular disease model, differentiating it from other alkaloids with unknown or untested anti-atherosclerotic properties.

Atherosclerosis Cardiovascular Disease Inflammation

Rhynchophylline's Vasodilatory Mechanism is Differentiated from Isorhynchophylline at Higher Concentrations

In vitro comparative studies on rat aortic rings revealed that while both rhynchophylline (Rhy) and isorhynchophylline (Isorhy) inhibit KCl-induced contractions (IC₅₀ 20-30 µM) and are comparably potent, Rhy exhibits greater potency at higher concentrations (>100 µM) in inhibiting caffeine- and cyclopiazonic acid (CPA)-induced contractions [1]. This indicates that the two epimers have differential effects on calcium-induced calcium release and non-L-type calcium channels, whereas their effects on L-type calcium channels and IP3-induced calcium release are similar.

Vasodilation Calcium Channels Cardiovascular Pharmacology

Rhynchophylline and Isorhynchophylline Exhibit Differential Behavioral Effects Compared to Corynoxeine and Isocorynoxeine

In behavioral studies, corynoxeine and isocorynoxeine significantly depressed locomotive activity in mice, while rhynchophylline did not show this motor activity effect [1]. This class-level inference highlights a key differentiation within the Uncaria alkaloid family: rhynchophylline's profile is distinct from its structural analogs that are more closely related to corynoxeine and isocorynoxeine, making it a more suitable candidate for studies where sedation or motor depression is an undesired confound.

Behavioral Pharmacology CNS Alkaloid Selectivity

Rhynchophylline Acts as a Non-Competitive NMDA Antagonist with an IC₅₀ of 43.2 µM, a Shared but Quantified Mechanism with Isorhynchophylline

Both rhynchophylline and isorhynchophylline have been identified as non-competitive antagonists of the NMDA receptor. Rhynchophylline exhibits an IC₅₀ of 43.2 µM for this activity [1]. While this is a shared mechanism between the two epimers [2], the quantification of the IC₅₀ provides a benchmark for potency that can be used to compare against other NMDA antagonists or structural analogs. This evidence serves as a critical baseline for studies investigating glutamate excitotoxicity.

NMDA Receptor Neuroprotection Glutamate Antagonism

Intranasal Gel Formulation of Rhynchophylline Achieves 6.1-Fold Increase in Brain-Targeted Delivery Compared to Oral Administration

A novel self-micelle solid dispersion intranasal gel of rhynchophylline was developed to overcome its low aqueous solubility and brain concentration. This formulation demonstrated a 3.7-fold higher overall bioavailability and, crucially, a 6.1-fold increase in brain-targeted delivery compared to oral administration of rhynchophylline [1]. The brain half-life (T1/2) was extended to 7.77 hours, which is 3.56-fold longer than a nasal solution, indicating a significant sustained-release profile in the target organ [1].

Drug Delivery Intranasal Pharmacokinetics CNS

Recommended Research and Industrial Application Scenarios for Rhynchophylline (76-66-4) Based on Differentiated Evidence


In Vivo Preclinical Studies Requiring High Oral Bioavailability from an Uncaria Alkaloid

Rhynchophylline is the superior choice over its epimer isorhynchophylline for any oral in vivo pharmacology study. Its 9.2-fold higher oral bioavailability (23.4% vs. 4.0%) at equivalent doses [1] translates to achieving and maintaining therapeutic plasma concentrations with lower administered doses, thereby reducing compound consumption and potentially minimizing off-target effects related to high drug loads. This is critical for rodent models of cardiovascular disease, inflammation, or neurodegeneration where oral dosing is required.

Cardiovascular Research Focused on Atherosclerosis and Endothelial Dysfunction

Given the recent evidence that rhynchophylline significantly reduces aortic plaque progression and improves vascular histology in a high-fat diet rabbit model of early atherosclerosis [2], it is a uniquely positioned tool compound for investigating the pathophysiology and treatment of atherosclerotic disease. Its multi-targeted effects on foam cell formation, endothelial dysfunction, and inflammatory signaling (MAPK/NF-κB) offer a compelling starting point for studies on vascular inflammation and atheroprotection [2].

CNS Research Requiring an NMDA Antagonist with a Non-Sedative Profile

For central nervous system studies investigating neuroprotection, cognition, or glutamatergic signaling, rhynchophylline (IC₅₀ = 43.2 µM for NMDA antagonism) [3] is a more selective tool than other Uncaria alkaloids like corynoxeine or isocorynoxeine, which induce significant locomotor depression [4]. This allows for the investigation of NMDA receptor-mediated mechanisms in behavioral and neurodegenerative disease models without the confounding factor of sedation or motor impairment.

Development of Advanced CNS-Targeted Drug Delivery Systems

The low intrinsic brain penetration of rhynchophylline makes it an ideal candidate for evaluating novel CNS delivery technologies. The successful development of an intranasal gel that achieved a 6.1-fold increase in brain targeting compared to oral administration [5] demonstrates a viable and validated formulation strategy. Researchers developing intranasal, nanoparticle, or other brain-targeted systems can use rhynchophylline as a benchmark molecule, leveraging the existing comparative pharmacokinetic data to assess the performance of their novel delivery platforms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhynchophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.